Methyl 5-bromo-1-benzothiophene-2-carboxylate
Overview
Description
Methyl 5-bromo-1-benzothiophene-2-carboxylate is a chemical compound with the molecular formula C10H7BrO2S and a molecular weight of 271.13 g/mol . It is a derivative of benzothiophene, a sulfur-containing heterocyclic compound. This compound is primarily used in research settings, particularly in the fields of organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-bromo-1-benzothiophene-2-carboxylate can be synthesized through various methods. One common approach involves the bromination of methyl benzothiophene-2-carboxylate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position of the benzothiophene ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of various substituted benzothiophene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
Methyl 5-bromo-1-benzothiophene-2-carboxylate is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Materials Science: In the development of organic semiconductors and other advanced materials.
Pharmaceutical Research: As an intermediate in the synthesis of potential drug candidates.
Biological Studies: Investigating its effects on biological systems and potential therapeutic applications.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-1-benzothiophene-2-carboxylate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its effects are determined by its interactions with molecular targets such as enzymes or receptors. The bromine atom and ester group play crucial roles in its reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate: Another brominated heterocyclic compound with similar reactivity.
Methyl 5-bromopyridine-2-carboxylate: A brominated pyridine derivative used in similar research applications.
Uniqueness
Methyl 5-bromo-1-benzothiophene-2-carboxylate is unique due to its benzothiophene core, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials.
Properties
IUPAC Name |
methyl 5-bromo-1-benzothiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO2S/c1-13-10(12)9-5-6-4-7(11)2-3-8(6)14-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYVZHUZZZKQOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384973 | |
Record name | methyl 5-bromo-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7312-11-0 | |
Record name | Methyl 5-bromobenzo[b]thiophene-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7312-11-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl 5-bromo-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-benzo[b]thiophene-2-carboxylic acid methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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